(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide
Description
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, an oxazolidinone ring, and an acrylamide moiety
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c15-11-4-1-10(2-5-11)3-6-12(18)16-7-8-17-13(19)9-21-14(17)20/h1-6H,7-9H2,(H,16,18)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDUUSPZTGZTSW-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a chlorine atom, which can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the acrylamide moiety: This is typically done by reacting an acrylate ester with an amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent.
Industry: The compound could be used in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-bromophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide: Similar structure with a bromine atom instead of chlorine.
(E)-3-(4-methylphenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide: Similar structure with a methyl group instead of chlorine.
(E)-3-(4-nitrophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an acrylamide moiety and a 2,4-dioxooxazolidin-3-yl group, which are known to influence its biological interactions.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: Approximately 350 g/mol
- IUPAC Name: (E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-chlorophenyl)prop-2-enamide
- Solubility: Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The oxazolidinone moiety may inhibit bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics.
- Covalent Bond Formation: The acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Antibacterial Activity
Research has demonstrated that compounds similar to (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide possess significant antibacterial properties. In vitro assays have shown efficacy against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
Anticancer Activity
In vitro studies have indicated potential anticancer effects. The compound has been tested against various cancer cell lines, showing selective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
